molecular formula C21H30N2O3 B6948227 N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide

N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide

Cat. No.: B6948227
M. Wt: 358.5 g/mol
InChI Key: AJPDYWNRHBJEQR-UHFFFAOYSA-N
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Description

N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a cyclohexyl group, a carbamoyl linkage, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-21(2)11-9-17(10-12-21)23(3)20(25)15-6-4-7-16(14-15)22-19(24)18-8-5-13-26-18/h4,6-7,14,17-18H,5,8-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDYWNRHBJEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide typically involves multiple steps:

  • Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of 4,4-dimethylcyclohexylamine with a suitable isocyanate to form the carbamoyl intermediate. This reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

  • Coupling with Phenyl Derivative: : The carbamoyl intermediate is then coupled with a phenyl derivative, such as 3-bromophenyl oxolane-2-carboxylate, in the presence of a base like triethylamine. This step often requires heating to reflux conditions to ensure complete reaction.

  • Cyclization: : The final step involves cyclization to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors can be employed, allowing for precise temperature and pressure control.

    Solvent Recovery Systems: To minimize waste and reduce costs, solvent recovery systems are integrated into the production line.

    Automated Purification: High-performance liquid chromatography (HPLC) or similar automated purification techniques are used to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its carbamoyl group is particularly useful in forming stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing treatments for various diseases.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism by which N-[3-[(4,4-dimethylcyclohexyl)-methylcarbamoyl]phenyl]oxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the oxolane ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

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